molecular formula C33H38Cl2N6O7S2 B1665335 Avatrombopag maleate CAS No. 677007-74-8

Avatrombopag maleate

Cat. No.: B1665335
CAS No.: 677007-74-8
M. Wt: 765.7 g/mol
InChI Key: MISPBGHDNZYFNM-BTJKTKAUSA-N
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Description

Avatrombopag maleate is an orally bioavailable, small molecule thrombopoietin receptor agonist. It has been developed for the treatment of thrombocytopenic disorders, particularly in patients with chronic liver disease who are scheduled to undergo a procedure. This compound stimulates the production of platelets, thereby reducing the need for platelet transfusions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of avatrombopag maleate involves multiple steps. One method includes dissolving avatrombopag in tetrahydrofuran, adding maleic acid, and stirring at 45-55°C. The mixture is then cooled to room temperature, filtered, washed, and dried to obtain this compound .

Industrial Production Methods: For industrial production, this compound can be synthesized by dissolving avatrombopag in dimethylformamide (DMF), adding a poor solvent, and stirring at temperatures below 60°C. The mixture is then cooled, crystallized, and filtered to obtain a white solid, which is dried to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Avatrombopag maleate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Avatrombopag maleate has a wide range of scientific research applications:

Mechanism of Action

Avatrombopag maleate binds to and stimulates the thrombopoietin receptor (c-Mpl), leading to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This results in an increased production of platelets. This compound does not compete with thrombopoietin for binding at the receptor and has an additive effect with thrombopoietin on platelet production .

Comparison with Similar Compounds

    Eltrombopag: Another thrombopoietin receptor agonist used for the treatment of thrombocytopenia.

    Romiplostim: A peptide-based thrombopoietin receptor agonist used for the treatment of immune thrombocytopenia.

Comparison:

This compound stands out due to its oral bioavailability and lack of hepatotoxicity, making it a unique and valuable therapeutic agent in the treatment of thrombocytopenic disorders.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISPBGHDNZYFNM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38Cl2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027855
Record name Avatrombopag maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677007-74-8
Record name Avatrombopag maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677007748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avatrombopag maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVATROMBOPAG MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW7M2P1IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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